
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
概要
説明
アウグルラント: は、代謝型グルタミン酸受容体サブタイプ 5 (mGluR5) の新規かつ選択的なアンタゴニストです。 これは当初、バンダービルト大学で開発され、さまざまな神経学的および精神医学的障害における潜在的な治療的用途で知られています 。 この化合物は、特にアルコール使用障害などの疾患に関与するグルタミン酸作動性活性の調節において、前臨床研究で有望な結果を示しています 。
準備方法
合成経路と反応条件: アウグルラントの合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。主なステップには次のものがあります。
コア構造の形成: 合成は、ピリミジンを含むコア構造の調製から始まります。
官能基の修飾:
工業生産方法: アウグルラントの工業生産は、通常、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含みます。このプロセスには次のものがあります。
バッチ合成: 化合物を大量に生産するために、大規模バッチ合成が用いられます。
精製: 最終生成物は、高性能液体クロマトグラフィー (HPLC) などの技術を使用して精製され、必要な純度基準を達成します.
化学反応の分析
反応の種類: アウグルラントは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、アルデヒドオキシダーゼやキサンチンオキシダーゼなどの酵素によって酸化され、代謝物の形成につながります.
還元: 還元反応は、官能基を修飾し、化合物の薬理学的特性を変更することができます。
一般的な試薬と条件:
酸化: 一般的な試薬には、アルデヒドオキシダーゼやキサンチンオキシダーゼ阻害剤であるヒドララジンやアロプリノールなどがあります.
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
主要な生成物: これらの反応から生成される主な生成物には、6-オキソピリミジンや2,6-ジオキソピリミジン誘導体などのさまざまな代謝物が含まれます 。
科学研究の応用
アウグルラントは、次のような幅広い科学研究の用途があります。
科学的研究の応用
Chemical Properties and Mechanism of Action
VU0424238 exhibits a high selectivity for mGlu5 over other mGlu receptors, with a binding affinity () of 4.4 nM at an allosteric site. This specificity is crucial for minimizing off-target effects, which is a common challenge in drug development. The compound's pharmacokinetic profile shows a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys, indicating favorable absorption and distribution characteristics necessary for therapeutic efficacy .
Structure-Activity Relationship (SAR)
Research has identified key structural components that influence the potency and selectivity of VU0424238. Modifications to the pyrimidin-5-yl ether group and the 6-methyl substitution on the picolinamide core have been systematically evaluated to optimize binding affinity and metabolic stability. For instance, substituting different groups at these positions has demonstrated varying impacts on mGlu5 potency and plasma protein binding .
Clinical Relevance
The primary application of VU0424238 is in the treatment of psychiatric disorders such as major depressive disorder (MDD) and obsessive-compulsive disorder (OCD), as well as neurodegenerative conditions like Parkinson's disease (PD). The modulation of mGlu5 receptors is believed to play a significant role in these conditions, offering a novel therapeutic avenue that diverges from traditional neurotransmitter-targeting strategies .
Case Studies
- Parkinson’s Disease : Preclinical studies have shown that VU0424238 can reduce levodopa-induced dyskinesia in animal models, highlighting its potential utility in managing motor symptoms associated with PD .
- Major Depressive Disorder : In rodent models, administration of VU0424238 has resulted in antidepressant-like effects, suggesting that targeting mGlu5 may provide relief from depressive symptoms without some of the side effects associated with conventional antidepressants .
Pharmacokinetics and Tissue Distribution
The pharmacokinetic studies revealed that VU0424238 achieves significant central nervous system (CNS) penetration, with unbound brain levels exceeding its functional potency at therapeutic doses. This characteristic is critical for ensuring efficacy in treating CNS disorders .
Table 1: Pharmacokinetic Profile of VU0424238
Parameter | Value (Rats) | Value (Monkeys) |
---|---|---|
Clearance (mL/min/kg) | 19.3 | 15.5 |
Oral Dose for 50% Receptor Occupancy (mg/kg) | 0.8 | 0.06 |
Unbound Brain/Plasma Ratio | ~1 | ~0.82 |
作用機序
アウグルラントは、代謝型グルタミン酸受容体サブタイプ 5 (mGluR5) を選択的に拮抗することにより、その効果を発揮します。この受容体は、さまざまな神経学的および精神医学的状態に重要な役割を果たす、グルタミン酸作動性神経伝達の調節に関与しています。 mGluR5 を阻害することにより、アウグルラントは過剰なグルタミン酸作動性活性を抑制し、アルコール使用障害などの障害に関連する症状を軽減します 。
類似化合物との比較
類似化合物:
3-2-(-メチル-4-チアゾリル) エチニルピリジン (MTEP): 同様の薬理学的特性を持つ別の mGluR5 アンタゴニスト.
BIBX1382: アウグルラントと構造的に類似した、既知のアルデヒドオキシダーゼ基質.
ユニークさ: アウグルラントは、mGluR5 アンタゴニストとしての高い選択性と効力により、ユニークです。 これは、中枢神経系への浸透が許容され、非アルコール性報酬の自己投与に影響を与えることなく、前臨床モデルで有効性を示しています 。
生物活性
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, also known as VU0424238, is a compound that has garnered attention for its selective activity as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This article explores the biological activity of this compound, including its pharmacokinetics, selectivity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of VU0424238 can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 284.31 g/mol
VU0424238 functions primarily as a negative allosteric modulator of mGlu5 receptors. The compound exhibits a high degree of selectivity, being over 900-fold selective for mGlu5 compared to other mGlu receptor subtypes. Binding studies have established a dissociation constant value of 4.4 nM , indicating strong binding affinity at the allosteric site on the receptor .
Pharmacokinetics
Pharmacokinetic studies reveal that VU0424238 has a clearance rate of 19.3 mL/min/kg in rats and 15.5 mL/min/kg in cynomolgus monkeys. Imaging studies using positron emission tomography (PET) have shown that the compound achieves 50% receptor occupancy at an oral dose of 0.8 mg/kg in rats and an intravenous dose of 0.06 mg/kg in baboons .
Preclinical Studies
Preclinical evaluations have demonstrated the potential utility of VU0424238 in treating various psychiatric and neurodegenerative disorders. The compound's efficacy has been assessed in models relevant to conditions such as anxiety, depression, and schizophrenia. For instance, it has shown promise in modulating glutamatergic transmission, which is often dysregulated in these disorders.
Case Studies
- Anxiety Models : In rodent models of anxiety, administration of VU0424238 resulted in reduced anxiety-like behaviors, supporting its role as a therapeutic agent for anxiety disorders.
- Cognitive Impairment Models : Studies indicated that VU0424238 may improve cognitive deficits associated with neurodegenerative diseases by enhancing synaptic plasticity through mGlu5 modulation.
Safety and Toxicology
Toxicological assessments have indicated that VU0424238 is generally well-tolerated at therapeutic doses, with no significant adverse effects reported in preclinical studies. Further investigations into its safety profile are ongoing as part of clinical trial preparations.
Summary Table of Key Findings
Property | Value |
---|---|
Selectivity for mGlu5 | >900-fold |
(nM) | 4.4 |
Clearance (Rats) | 19.3 mL/min/kg |
Clearance (Monkeys) | 15.5 mL/min/kg |
Oral Dose for 50% Occupancy | 0.8 mg/kg |
Intravenous Dose for 50% Occupancy | 0.06 mg/kg |
特性
IUPAC Name |
N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAHIIPVJVMACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396337-04-4 | |
Record name | Auglurant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AUGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of VU0424238 and its downstream effects?
A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []
Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?
A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []
Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?
A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []
Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?
A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:
- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []
- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []
- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。